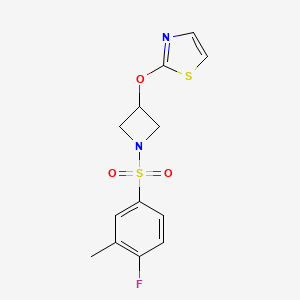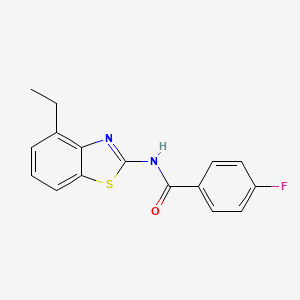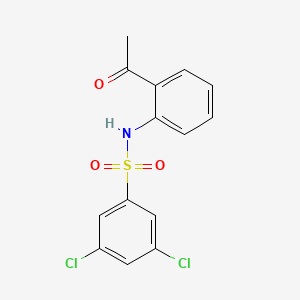
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide
カタログ番号:
B2680536
CAS番号:
303152-44-5
分子量:
344.21
InChIキー:
SSUYVXACYZZFHA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Structural Characterization
- A study by Kobkeatthawin et al. (2017) described the highly efficient and simple route to synthesize N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, highlighting the advantages of excellent yields, short reaction times, and high purity. The crystal structure was determined, showing the molecule in a V-shape and revealing interactions in the crystal packing (Kobkeatthawin et al., 2017).
- Research by Fahim and Shalaby (2019) involved synthesizing novel benzenesulfonamide derivatives and evaluating their in vitro antitumor activity. Some chlorinated compounds showed excellent activity against HepG2 and MCF-7 cell lines. Theoretical and experimental studies supported the chemical reactivity and biological evaluation (Fahim & Shalaby, 2019).
Biological Activities and Potential Applications
- Fernandes et al. (2011) examined the role of chlorine substitutions in arylsulfonamides, showing that these modifications do not substantially alter the molecular conformation or intermolecular architecture, suggesting potential for fine-tuning physical and chemical properties without affecting the overall structure (Fernandes et al., 2011).
- Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, exploring their antibacterial, antienzymatic, and hemolytic activities. The compounds exhibited moderate to high activity against various bacterial strains, indicating their potential as antimicrobial agents (Abbasi et al., 2016).
Molecular Docking and Theoretical Studies
- A study by Hirst et al. (2006) detailed the development of SB-399885, a selective 5-HT6 receptor antagonist with cognitive enhancing properties, providing insights into its potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).
- Giubellina et al. (2006) explored the synthesis of 2-chloro-2-imidoylaziridines via a reaction of 3,3-dichloro-1-azaallylic anions and N-(arylsulfonyl)imines, shedding light on novel stable 2-chloroaziridines and their potential applications in organic synthesis (Giubellina et al., 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-9(18)13-4-2-3-5-14(13)17-21(19,20)12-7-10(15)6-11(16)8-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUYVXACYZZFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-...
Cat. No.: B2680454
CAS No.: 850936-31-1
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfon...
Cat. No.: B2680455
CAS No.: 303985-23-1
5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one
Cat. No.: B2680456
CAS No.: 2326938-53-6
5-ethoxy-1H-indole-2,3-dione
Cat. No.: B2680458
CAS No.: 169040-78-2
![4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680454.png)

![5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2680456.png)
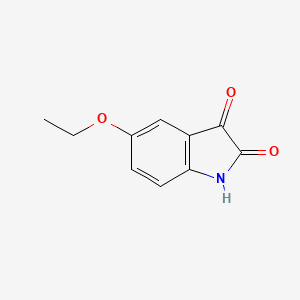

![Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2680462.png)
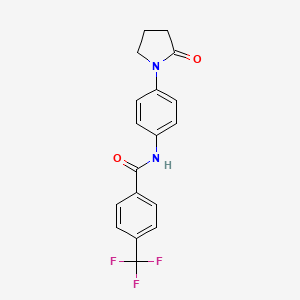
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680464.png)

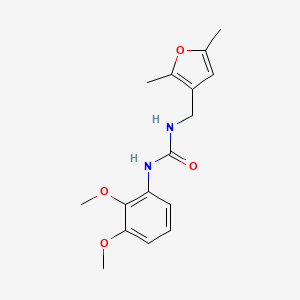
![4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2680471.png)
